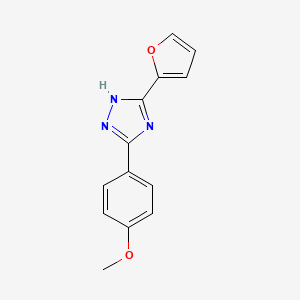methanone CAS No. 338411-90-8](/img/structure/B2930068.png)
[3-(2,6-Dichlorophenyl)-4-isoxazolyl](4-phenoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone” is a chemical compound with the molecular formula C22H13Cl2NO3 . It is used in various applications, and its properties are well-documented in the scientific literature .
Molecular Structure Analysis
The molecular structure of “3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone” is characterized by the presence of two 6-carbon rings attached to an oxygen and nitrilo group . The compound has a molecular weight of 384.6 g/mole .Physical and Chemical Properties Analysis
“3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone” has several physical and chemical properties that are important for its applications. It is highly soluble in multiple organic solvents but dissolves poorly in aqueous solutions due to the hydrocarbon-rich regions and oxygen atom which do not form H bonds with water molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antimycobacterial Activity : Novel derivatives of methanone compounds, including those similar in structure to 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone, have been synthesized and evaluated for antimycobacterial activities. For instance, some compounds demonstrated significant activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).
Antioxidant Properties : Derivatives of methanone, similar to the chemical , have been synthesized and analyzed for their antioxidant activities. The studies have shown that these compounds possess effective antioxidant power, comparable to standard antioxidant compounds (Çetinkaya et al., 2012).
Medicinal Chemistry and Pharmacology
- Anti-Inflammatory Activity : Aminobenzophenones, a category to which 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is related, have been found to exhibit high antiinflammatory activity. They show potent inhibition of proinflammatory cytokines IL-1beta and TNF-alpha and are identified as potent and selective p38 MAP kinase inhibitors (Ottosen et al., 2003).
Environmental and Analytical Chemistry
- Analytical Method for Determination : A new analytical method for the determination of benzophenone-3 and its main metabolites in human serum was developed, using techniques like dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (Tarazona et al., 2013).
Synthesis and Chemical Properties
- Novel Synthetic Processes : The preparation and reaction of cyclopropenone oximes, which are chemically similar to 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone, have been explored. These studies contribute to understanding the chemical properties and potential applications of such compounds (Yoshida et al., 1988).
Molecular Docking and Computational Studies
- Molecular Structure Analysis : Advanced computational techniques like molecular docking, DFT, and vibrational spectroscopic studies have been used to analyze the structure and properties of compounds similar to 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone. These studies provide insights into their potential biological activities (Sivakumar et al., 2021).
Eigenschaften
IUPAC Name |
[3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]-(4-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-18-7-4-8-19(24)20(18)21-17(13-27-25-21)22(26)14-9-11-16(12-10-14)28-15-5-2-1-3-6-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEVAAZBCWHEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CON=C3C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

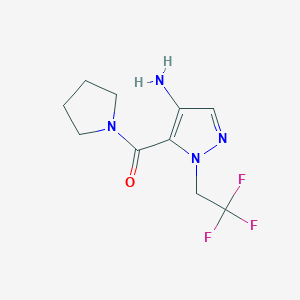
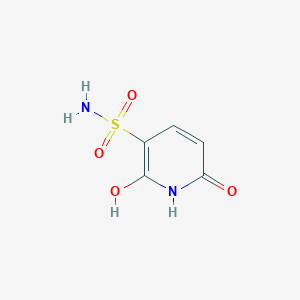
![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)
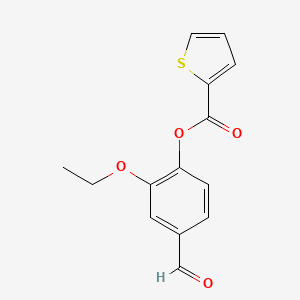

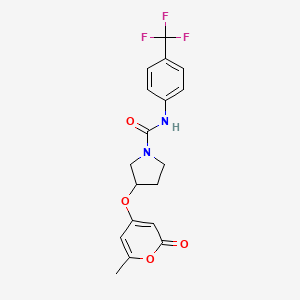
![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)


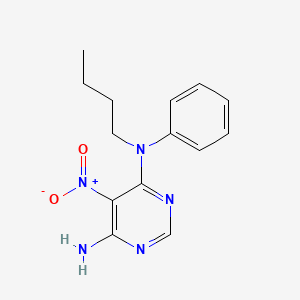
![3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2930004.png)
